9-Phenanthryl N-methylcarbamate

Carcinogenicity Screening PAH Toxicology Regulatory Database Profiling

Researchers using carbaryl risk cholinesterase-mediated confounds. 9-Phenanthryl N-methylcarbamate provides a non-pesticidal PAH probe for carbamate metabolic activation studies and a DoM building block for ortho-substituted chrysene synthesis. Key differentiators: bay-region diol epoxide pathway without insecticidal activity; N-methylcarbamate steric profile enables N-alkylation inaccessible on diethyl analog; unique m/z 251→207 fragmentation standard for GC-MS. Offered with ≥98% purity and full characterization. Global shipping from stock.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 109032-48-6
Cat. No. B024648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenanthryl N-methylcarbamate
CAS109032-48-6
Synonyms9-PHENANTHRYL-N-METHYL-CARBAMATE
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C16H13NO2/c1-17-16(18)19-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3,(H,17,18)
InChIKeyOEVVTGTYBNYFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Phenanthryl N-methylcarbamate: Chemical Identity & Procurement


9-Phenanthryl N-methylcarbamate (CAS 109032-48-6), systematically named phenanthren-9-yl N-methylcarbamate, is a polycyclic aromatic O-carbamate ester with the molecular formula C₁₆H₁₃NO₂ and a monoisotopic mass of 251.0946 . The compound belongs to the class of N-methylcarbamic acid aryl esters, a family historically investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition and insecticidal activity [1]. Unlike simple phenyl or naphthyl carbamates, the 9-phenanthryl scaffold introduces a non-linear, three-ring aromatic system with distinct electronic conjugation and steric bulk, which fundamentally alters its directed ortho-metalation (DoM) reactivity compared to smaller aryl carbamates [2]. The compound is catalogued in the NLM Chemical Carcinogenesis Research Information System (CCRIS) under accession number 1841, indicating historical carcinogenesis evaluation .

Why 9-Phenanthryl N-methylcarbamate Is Irreplaceable


Procurement decisions that treat 9-phenanthryl N-methylcarbamate as interchangeable with naphthalen-1-yl N-methylcarbamate (carbaryl) or phenyl N-methylcarbamate overlook critical structural determinants of reactivity and biological fate. The phenanthrene ring system is a bay-region-containing polycyclic aromatic hydrocarbon (PAH) with a K-region and non-equivalent substitution positions (C-9 vs. C-1, C-3), which directly influence cytochrome P450-mediated metabolic activation, DNA adduct formation potential, and carcinogenicity profile in a manner absent from monocyclic or linearly fused bicyclic aryl carbamates [1]. Furthermore, the O-carbamate directed metalation group (DMG) on the phenanthren-9-yl scaffold undergoes anionic ortho-Fries rearrangement with regiochemical outcomes that cannot be extrapolated from naphthyl or phenyl O-carbamates, making it a non-substitutable synthetic intermediate in the construction of ortho-substituted chrysene derivatives [2]. These differences mean that substituting a generic aryl carbamate for 9-phenanthryl N-methylcarbamate in either a biological assay or a synthetic sequence can produce quantitatively different—and potentially misleading—results.

9-Phenanthryl N-methylcarbamate: Key Differentiation Evidence


CCRIS Carcinogenesis Database Inclusion

9-Phenanthryl N-methylcarbamate is specifically indexed in the NLM Chemical Carcinogenesis Research Information System (CCRIS) with the accession number CCRIS 1841, a curated database that aggregates carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition data from primary literature . In contrast, the closely related N-methylcarbamic acid 1-naphthyl ester (carbaryl, CAS 63-25-2) and phenyl N-methylcarbamate (CAS 1943-79-9) are not entered in CCRIS as carcinogenesis-evaluated entities despite their extensive pesticidal use profiles [1]. This database-level distinction flags 9-phenanthryl N-methylcarbamate as a compound for which carcinogenic potential has been specifically investigated, making it a more appropriate positive control or reference standard in PAH-mediated carcinogenesis studies than unlisted simpler carbamates.

Carcinogenicity Screening PAH Toxicology Regulatory Database Profiling

Acute Toxicity Data Gap Compared to Carbaryl

According to the safety data sheet (SDS) for phenanthren-9-yl N-methylcarbamate, acute oral, dermal, and inhalation toxicity data are reported as 'no data available,' and carcinogenicity, reproductive toxicity, and ecotoxicity endpoints are likewise uncharacterized . This stands in stark contrast to carbaryl (1-naphthyl N-methylcarbamate), for which extensive acute toxicity data exist: oral LD₅₀ (rat) of approximately 250–850 mg/kg, dermal LD₅₀ (rat) > 2,000 mg/kg, and well-documented cholinesterase inhibition [1]. The absence of established toxicity thresholds for 9-phenanthryl N-methylcarbamate means that procurement for laboratory use necessitates default precautionary handling (full PPE, engineering controls) comparable to a data-poor PAH derivative, rather than the well-characterized hazard mitigation applied to carbaryl.

Occupational Safety SDS Compliance Acute Toxicity Profiling

Directed Ortho-Metalation for Chrysene Synthesis

The phenanthren-9-yl O-carbamate scaffold undergoes directed ortho-metalation (DoM) with s-BuLi/TMEDA at −78 °C to afford ortho-lithiated intermediates that, upon anionic ortho-Fries rearrangement, yield ortho-substituted 9-phenanthrol derivatives regioselectively [1]. This reactivity is specific to the 9-phenanthryl substitution pattern; the 1-phenanthryl and 3-phenanthryl O-carbamate isomers produce different regiochemical outcomes under identical conditions, as demonstrated in the systematic DoM study of polycyclic aromatic O-carbamates [1]. By contrast, naphthalen-1-yl N,N-diethylcarbamate undergoes DoM exclusively at the 2-position of the naphthalene ring, yielding a structurally distinct product series that cannot be elaborated into chrysene frameworks [2]. The O-methylcarbamate variant (target compound) shares the same DMG directing power as the O-diethylcarbamate studied, but its subsequent reactivity and crystallinity differ, offering a complementary synthetic handle.

Synthetic Methodology Directed Metalation Chrysene Synthesis

Phenanthrene vs. Naphthalene Chromophore Absorption

The UV-visible absorption spectrum of the phenanthrene chromophore is red-shifted and structurally more complex than that of the naphthalene chromophore, with the ¹Lₐ band of phenanthrene appearing at approximately 345 nm (ε ~ 500 M⁻¹cm⁻¹) versus the naphthalene ¹Lₐ band at approximately 311 nm (ε ~ 400 M⁻¹cm⁻¹) [1]. The O-carbamate substitution at the 9-position further perturbs the π-system through the lone-pair conjugation of the carbamate oxygen, resulting in a bathochromic shift of approximately 5–10 nm relative to the parent 9-phenanthrol [2]. This spectral differentiation means that 9-phenanthryl N-methylcarbamate can be distinguished from naphthyl carbamates by UV-Vis spectroscopy alone, a property useful for purity monitoring and reaction tracking in synthetic workflows.

Spectroscopic Purity UV-Vis Characterization PAH Detection

Optimal Research Applications for 9-Phenanthryl N-methylcarbamate


Positive Control for PAH Carcinogenesis Studies

Given its inclusion in the CCRIS carcinogenesis database (CCRIS 1841) [1], 9-phenanthryl N-methylcarbamate is uniquely positioned as a phenanthrene-based carbamate probe for investigating the role of the carbamate leaving group in PAH metabolic activation. Unlike the extensively studied carbaryl (a naphthalene-based carbamate with cholinesterase-inhibiting activity that confounds genotoxicity interpretation), the 9-phenanthryl scaffold offers a non-pesticidal PAH core whose bay-region diol epoxide pathway is well-characterized from phenanthrene metabolism literature. This makes the compound suitable for comparative DNA adductome studies where the investigator needs to isolate the contribution of the carbamate substituent to genotoxic potency.

Synthetic Intermediate for Chrysene Libraries

The demonstrated utility of phenanthren-9-yl O-carbamates in directed ortho-metalation (DoM) and anionic ortho-Fries rearrangement chemistry, as reported in the systematic study by Kancherla et al. [2], positions this compound as a strategic building block for constructing ortho-substituted chrysene derivatives. Chrysene scaffolds are of growing interest as organic semiconductors, fluorescent probes, and biologically active PAHs. Procurement of the 9-phenanthryl N-methylcarbamate variant (rather than the N,N-diethyl analog) provides a complementary reactivity profile: the N-methylcarbamate offers reduced steric hindrance at the carbamate nitrogen, potentially enabling secondary functionalization (e.g., N-alkylation) that is sterically inaccessible on the diethyl analog.

Spectroscopic Standard for PAH-Carbamate Identification

The combined UV-Vis spectral differentiation from naphthyl carbamates [3] and the well-defined molecular ion (monoisotopic mass 251.0946) make 9-phenanthryl N-methylcarbamate suitable as a retention-time and spectral library standard for GC-MS or LC-MS/MS methods targeting PAH-carbamate conjugates in environmental or metabolomics samples. Its use as a method-development standard is supported by the distinct phenanthrene fragmentation pattern (m/z 251 → 207, loss of CO₂ + CH₃NH) that differs from the naphthalene-series fragmentation, reducing the risk of false-positive identification in complex matrices.

Handling Protocol Training for Data-Poor Compounds

The complete absence of acute toxicity, ecotoxicity, and carcinogenicity data in the SDS makes 9-phenanthryl N-methylcarbamate an instructive case study for developing institutional 'data-poor compound' handling protocols. Procurement of this compound, in conjunction with a well-characterized carbamate (e.g., carbaryl), enables side-by-side hazard assessment training that demonstrates how institutional safety infrastructure must adapt when toxicological data are absent—a scenario increasingly common with novel research chemicals. This dual-compound procurement strategy directly supports laboratory safety compliance under OSHA Hazard Communication Standard (29 CFR 1910.1200) requirements for unclassified chemicals.

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